
4-isopropyl-N-(4-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropyl-N-(4-methylphenyl)benzenesulfonamide, also known as IMBS, is a chemical compound that belongs to the family of sulfonamides. It has been widely used in scientific research due to its potential therapeutic properties. IMBS has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
Wirkmechanismus
The mechanism of action of 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. This inhibition leads to a decrease in the growth and proliferation of cancer cells. 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. This inhibition leads to a decrease in inflammation in the body.
Biochemical and Physiological Effects:
4-isopropyl-N-(4-methylphenyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide has also been found to decrease the production of pro-inflammatory cytokines, leading to a decrease in inflammation in the body. Additionally, 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide has been shown to decrease the activity of carbonic anhydrase, leading to a decrease in the production of acid in the body.
Vorteile Und Einschränkungen Für Laborexperimente
4-isopropyl-N-(4-methylphenyl)benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its potential therapeutic properties, making it a promising candidate for further research. Another advantage is its ability to inhibit the activity of enzymes involved in various biological processes, making it a useful tool for studying these processes. However, one limitation of 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide is its low solubility in water, making it difficult to administer in vivo. Another limitation is its potential toxicity, as it has been shown to exhibit cytotoxic effects at high concentrations.
Zukünftige Richtungen
There are several future directions for 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide research. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Another direction is to study its mechanism of action in more detail, particularly its inhibition of carbonic anhydrase and COX-2. Additionally, future research could focus on improving the solubility of 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide to make it more suitable for in vivo studies.
Synthesemethoden
The synthesis of 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide can be achieved through a multi-step reaction process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with isopropylamine to form 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide. This reaction is followed by purification through recrystallization to obtain a pure form of 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-isopropyl-N-(4-methylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-isopropyl-N-(4-methylphenyl)benzenesulfonamide has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
Molekularformel |
C16H19NO2S |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-12(2)14-6-10-16(11-7-14)20(18,19)17-15-8-4-13(3)5-9-15/h4-12,17H,1-3H3 |
InChI-Schlüssel |
XPUOGIJHXLUSOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



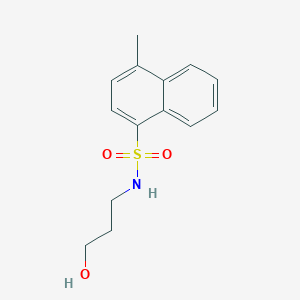
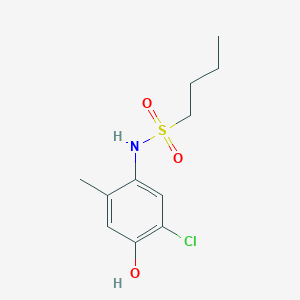
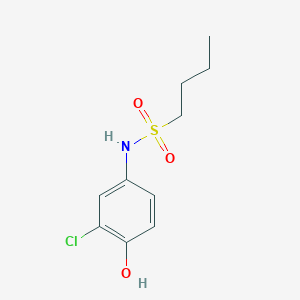
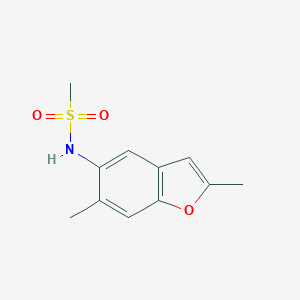

![2-[Ethyl(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B229769.png)
![2-[[(2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl](propyl)amino]benzoic acid](/img/structure/B229770.png)
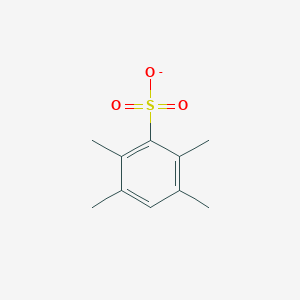
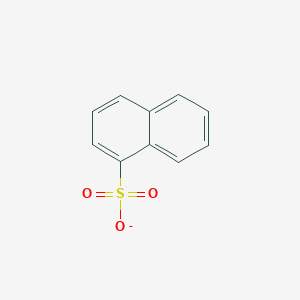

![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid](/img/structure/B229781.png)
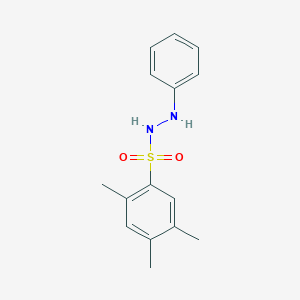
![methyl 3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B229784.png)
![4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B229785.png)